molecular formula C11H6ClN3O6 B1675017 Lodoxamide CAS No. 53882-12-5

Lodoxamide

Cat. No. B1675017
CAS RN: 53882-12-5
M. Wt: 311.63 g/mol
InChI Key: RVGLGHVJXCETIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lodoxamide is an antiallergic pharmaceutical drug . It is used as an ophthalmic agent for the treatment of certain ocular disorders including vernal keratoconjunctivitis, vernal conjunctivitis, and vernal keratitis . It is marketed under the brand name Alomide .


Molecular Structure Analysis

Lodoxamide has a molecular formula of C11H6ClN3O6 . Its average weight is 311.63 and its mono-isotopic weight is 310.9945126 . The structure of Lodoxamide can be represented by the SMILES string and InChI code .


Chemical Reactions Analysis

Lodoxamide is a mast cell stabilizer that inhibits the in vivo Type 1 immediate hypersensitivity reaction . It inhibits the increases in cutaneous vascular permeability that are associated with reagin or IgE and antigen-mediated reactions .


Physical And Chemical Properties Analysis

Lodoxamide has a chemical formula of C11H6ClN3O6 . Its average weight is 311.63 and its mono-isotopic weight is 310.9945126 .

Scientific Research Applications

Mast Cell-Mediated Allergic Disease Prophylaxis

Lodoxamide tromethamine has been identified as a potential prophylactic treatment for mast cell-mediated allergic diseases. Studies have demonstrated its effectiveness in various animal models, including rat peritoneal mast cell assay and sensitized rhesus monkey airway systems. In human studies involving allergen-sensitive asthmatics, lodoxamide has shown significant protection against experimental allergen-induced bronchoconstriction. The drug's protective effects were notable even at low dosages, with minimal side effects observed at higher doses (Watt, Bui, Bewtra, & Townley, 1980).

Allergic Conjunctivitis Treatment

Lodoxamide has shown efficacy in the treatment of allergic conjunctivitis. Clinical trials have established its superiority over placebo in reducing inflammatory cell counts and clinical symptoms in patients suffering from seasonal allergic conjunctivitis. The compound's antiallergic activity has been attributed to its ability to reduce inflammatory infiltrate, primarily eosinophils (Cerqueti, Ricca, Tosca, Buscaglia, & Ciprandi, 1994).

Effect on Eosinophil Activation

Research indicates that lodoxamide can exert potent inhibitory effects on eosinophil activation. The compound has been shown to significantly inhibit the chemotactic response of eosinophils and reduce the release of eosinophil peroxidase and other cytotoxic mediators. These findings suggest that lodoxamide could reduce the pathological potential of eosinophils in vivo, thereby benefiting conditions like asthma and allergic conjunctivitis (Capron, Loiseau, Papin, Robertson, & Capron, 1998).

Effects on Ischemia-Reperfusion Injury

Lodoxamide has also been assessed for its effects on experimental spinal cord ischemia and myocardial ischemic injury. Studies suggest that lodoxamide may be useful in alleviating ischemic damage to the spinal cord and reducing myocardial ischemic injury, potentially due to mechanisms unrelated to oxygen demand or antiplatelet effects (Ball, Lundy, Zelenock, & D'Alecy, 1987); (Jolly, Abrams, Romson, Bailie, & Lucchesi, 1982).

Safety And Hazards

Lodoxamide may cause ocular burning or stinging upon installation . Signs of an allergic reaction may include rash, hives, itching, redness, swelling, blistered or peeling skin with or without fever, wheezing, tightness in the chest or throat, trouble breathing, swallowing, or talking, unusual hoarseness, or swelling of the mouth, face, lips, tongue, or throat . Changes in eyesight, eye pain, or very bad eye irritation are also possible .

properties

IUPAC Name

2-[2-chloro-5-cyano-3-(oxaloamino)anilino]-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3O6/c12-7-5(14-8(16)10(18)19)1-4(3-13)2-6(7)15-9(17)11(20)21/h1-2H,(H,14,16)(H,15,17)(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGLGHVJXCETIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1NC(=O)C(=O)O)Cl)NC(=O)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9057767
Record name Lodoxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9057767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Although lodoxamide's precise mechanism of action is unknown, it is postulated that it prevents calcium influx into mast cells upon antigen stimulation and therefore stabilizes the membrane. By stabilizing the mast cell membrane from degranulation, lodoxamide consequently inhibits the release of intracellular histamine and other chemoattractant factors that primarily cause ocular symptoms. Lodoxamide's mechanism of action may be similar to cromolyn sodium, as both exhibit cross-tachyphylaxis.
Record name Lodoxamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06794
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Lodoxamide

CAS RN

53882-12-5
Record name Lodoxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53882-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lodoxamide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053882125
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lodoxamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06794
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lodoxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9057767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LODOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SPU695OD73
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lodoxamide
Reactant of Route 2
Lodoxamide
Reactant of Route 3
Lodoxamide
Reactant of Route 4
Lodoxamide
Reactant of Route 5
Lodoxamide
Reactant of Route 6
Reactant of Route 6
Lodoxamide

Citations

For This Compound
1,940
Citations
DR Caldwell, P Verin, R Hartwich-Young… - American journal of …, 1992 - Elsevier
A multicenter, double-masked, parallel-group clinical study compared the efficacy and safety of lodoxamide 0.1% ophthalmic solution and cromolyn sodium 4% ophthalmic solution in …
Number of citations: 117 www.sciencedirect.com
SY Nam, SJ Park, DS Im - Cellular Signalling, 2019 - Elsevier
… by lodoxamide. Through the use of specific inhibitors of cellular signaling components, the lodoxamide-… Furthermore, the protective effect of lodoxamide was confirmed in mouse primary …
Number of citations: 12 www.sciencedirect.com
PM Cerqueti, V Ricca, MA Tosca, S Buscaglia… - International archives of …, 1994 - karger.com
Lodoxamide is an antiallergic compound. The present study evaluated the efficacy on clinical and cytological parameters and safety of topical lodoxamide compared to placebo in the …
Number of citations: 30 karger.com
G Ciprandi, S Buscaglia, A Catrullo, F Paolieri… - Allergy, 1996 - Wiley Online Library
… Lodoxamide inhibits histamine release from rodent mast cells in vitro (5). Radioligand binding studies with lodoxamide … The present study aimed to evaluate lodoxamide antiallergic …
Number of citations: 14 onlinelibrary.wiley.com
A Murat Avunduk, M Cihat Avunduk, V Dayanır… - Ophthalmic …, 1998 - karger.com
The aim of this study was to investigate the possible effect of lodoxamide 0.1% ophthalmic solution (LOS) on tear T lymphocytes, especially Th2 (T helper 2 subgroup of helper T …
Number of citations: 10 karger.com
M Capron, S Loiseau, JP Papin, S Robertson… - International archives of …, 1998 - karger.com
… Whereas lodoxamide was shown to inhibit mast-cell-induced release of mediators of … with lodoxamide [9]. Based on these results, we have investigated whether lodoxamide could have …
Number of citations: 12 karger.com
AE MacKenzie, G Caltabiano, TC Kent, L Jenkins… - Molecular …, 2014 - ASPET
… identified the related compounds lodoxamide and bufrolin as … for human GPR35, both lodoxamide and bufrolin displayed … agonist zaprinast, or with lodoxamide and bufrolin, were also …
Number of citations: 67 molpharm.aspetjournals.org
CI Santos, AJ Huang, MB Abelson, CS Foster… - American journal of …, 1994 - Elsevier
A multicenter, randomized, double-masked, parallel-group study compared the long-term efficacy and safety of lodoxamide 0.1% ophthalmic solution and placebo in 118 patients with …
Number of citations: 58 www.sciencedirect.com
SJ Park, SJ Lee, SY Nam, DS Im - British Journal of …, 2018 - Wiley Online Library
… Because lodoxamide has been used as a mast cell stabilizer, we tested the selectivity of lodoxamide for GPR35 by applying the AP-TGF-α shedding assay in H 1 histamine or LPA 1 …
Number of citations: 57 bpspubs.onlinelibrary.wiley.com
S Bonini, M Schiavone, S Bonini, L Magrini, P Lischetti… - Ophthalmology, 1997 - Elsevier
… We measured the protective effect of lodoxamide on mast cells by measuring tryptase in the tear fluid. Our study showed that lodoxamide significantly reduces this mast cell mediator in …
Number of citations: 73 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.